3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole
Description
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole is a complex organic compound with a unique structure that combines elements of isochromene and carbazole
Properties
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-25-20-7-5-4-6-17(20)19-12-16(8-9-21(19)25)24-18-14-23(27-3)22(26-2)13-15(18)10-11-28-24/h4-9,12-14,24H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUPASHEHOSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3C4=CC(=C(C=C4CCO3)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole typically involves multi-step organic reactions. One common approach starts with the preparation of the isochromene moiety, followed by its coupling with the carbazole unit. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups that modify the compound’s reactivity and properties .
Scientific Research Applications
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one
- N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide
Uniqueness
Compared to similar compounds, 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole stands out due to its unique combination of isochromene and carbazole structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
